molecular formula C24H32N6O2 B2632906 2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine CAS No. 1251679-04-5

2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine

Cat. No. B2632906
CAS RN: 1251679-04-5
M. Wt: 436.56
InChI Key: SWDYXUSLMOIBBL-UHFFFAOYSA-N
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Description

2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C24H32N6O2 and its molecular weight is 436.56. The purity is usually 95%.
BenchChem offers high-quality 2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Research on sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties, similar in structure to the compound , has demonstrated in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Additionally, some derivatives showed potential anticancer activities against human cancer cell lines, highlighting the compound's versatility in biomedical research.

Imaging Agent Development

  • A study focused on synthesizing 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound with structural similarities, for imaging dopamine D4 receptors (Eskola et al., 2002). This highlights its application in the development of imaging agents, particularly for neurological research, showcasing the potential utility of the compound in diagnostic studies and therapeutic monitoring.

Neurological Disorder Research

  • Novel non-sulfonamide compounds within the imidazo[4,5-b]pyridine class have been evaluated for their potential as 5-HT6 receptor partial inverse agonists, with implications for cognition enhancement (Vanda et al., 2018). Such research underscores the relevance of similar compounds in studying and potentially treating neurological disorders, including cognitive impairments and dementia.

Enzyme Inhibition Studies

  • Piperazine-1-yl-1H-indazole derivatives, structurally related to the compound of interest, have been synthesized and analyzed through docking studies, suggesting their importance in medicinal chemistry, particularly in enzyme inhibition (Balaraju, Kalyani, & Laxminarayana, 2019). These studies contribute to the understanding of how such compounds interact with biological targets, which is crucial for drug development and the study of drug-receptor interactions.

properties

IUPAC Name

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-4-5-6-19-7-9-20(10-8-19)26-21(31)16-30-24(32)29-12-11-25-22(23(29)27-30)28-14-17(2)13-18(3)15-28/h7-12,17-18H,4-6,13-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDYXUSLMOIBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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